ADA Resistance Enables Curative In Vivo Efficacy Against Trypanosomiasis Compared to Cordycepin
2-Fluoro-3'-deoxyadenosine (2-fluorocordycepin) was identified as an ADA-resistant analog that cured T. brucei infection in mice, whereas the parent compound cordycepin is ineffective in vivo due to rapid metabolic degradation by ADA [1]. The compound is transported through the high-affinity TbAT1/P2 adenosine transporter and serves as a substrate for T. b. brucei adenosine kinase [1].
| Evidence Dimension | In vivo efficacy in mouse model of T. brucei infection |
|---|---|
| Target Compound Data | Cured infection |
| Comparator Or Baseline | Cordycepin (3'-deoxyadenosine): Failed to cure due to ADA-mediated inactivation |
| Quantified Difference | Binary outcome: curative vs. non-curative |
| Conditions | Mouse model of African trypanosomiasis (T. brucei infection) |
Why This Matters
This differentiation is critical for antiparasitic drug development programs, as ADA resistance directly translates to in vivo efficacy, a property lacking in cordycepin.
- [1] Vodnala SK, Lundbäck T, Yeheskieli E, et al. Structure-activity relationships of synthetic cordycepin analogues as experimental therapeutics for African trypanosomiasis. J Med Chem. 2013;56(24):9861-9873. View Source
